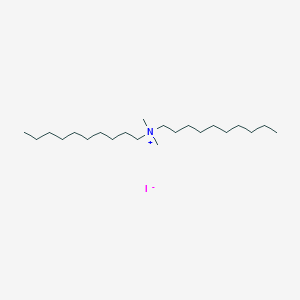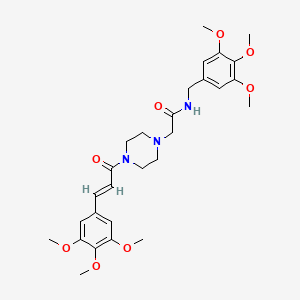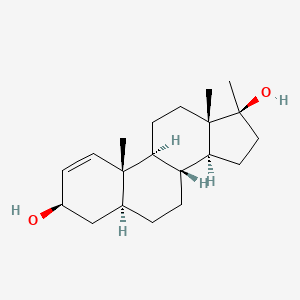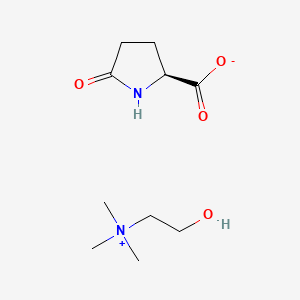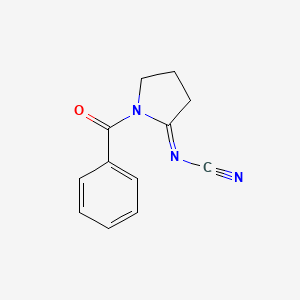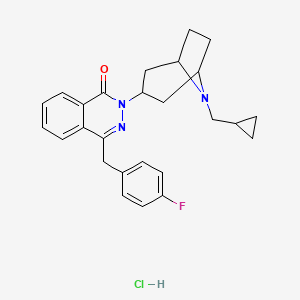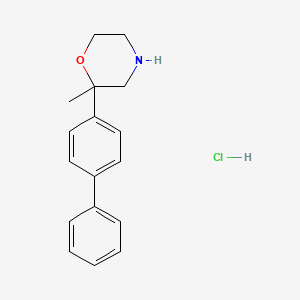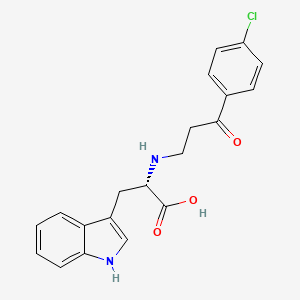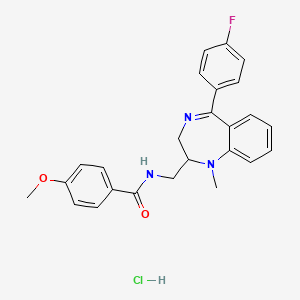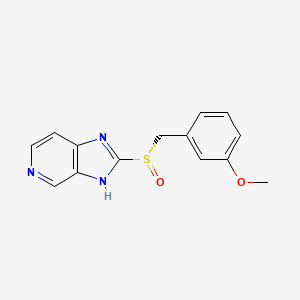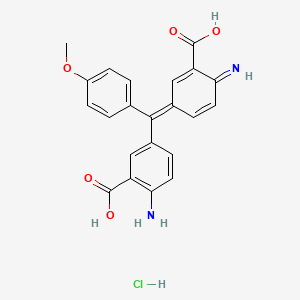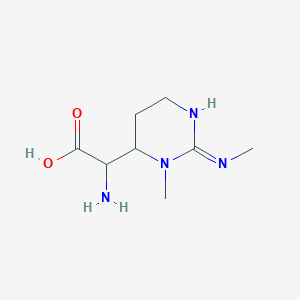
Stendomycidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stendomycidin is a natural product known for its antimicrobial properties. It is produced by the bacterium Streptomyces hygroscopicus and has been identified as a potent inhibitor of the TIM23 complex, which is essential for mitochondrial protein import in yeast and mammalian cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stendomycidin can be isolated from Streptomyces hygroscopicus through fermentation. The bacterium is cultured in a suitable medium, and the compound is extracted using organic solvents. The crude extract is then purified using chromatographic techniques .
Industrial Production Methods
For industrial production, large-scale fermentation is employed. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound. The compound is then extracted and purified using similar methods as in laboratory-scale production .
Chemical Reactions Analysis
Types of Reactions
Stendomycidin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .
Scientific Research Applications
Stendomycidin has a wide range of applications in scientific research:
Chemistry: It is used as a chemical probe to study mitochondrial protein import and other cellular processes.
Biology: this compound is employed in research on mitochondrial function and dynamics.
Medicine: The compound’s antimicrobial properties make it a potential candidate for developing new antibiotics.
Industry: This compound can be used in the production of bioactive compounds and as a tool for metabolic engineering
Mechanism of Action
Stendomycidin exerts its effects by inhibiting the TIM23 complex, which is responsible for importing proteins into the mitochondria. The compound specifically targets the Tim17 and Tim23 subunits of the complex, blocking the translocation of proteins across the mitochondrial inner membrane. This inhibition disrupts mitochondrial function and can lead to cell death .
Comparison with Similar Compounds
Similar Compounds
Pantomycin: Stendomycidin and pantomycin are identical natural products with similar antimicrobial properties.
Other Lipopeptides: Compounds like daptomycin and surfactin share structural similarities with this compound and have similar biological activities.
Uniqueness
This compound is unique due to its specific inhibition of the TIM23 complex, a target not commonly affected by other antimicrobial agents. This specificity makes it a valuable tool for studying mitochondrial function and developing new therapeutic strategies .
Properties
CAS No. |
21948-17-4 |
|---|---|
Molecular Formula |
C8H16N4O2 |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-amino-2-(3-methyl-2-methylimino-1,3-diazinan-4-yl)acetic acid |
InChI |
InChI=1S/C8H16N4O2/c1-10-8-11-4-3-5(12(8)2)6(9)7(13)14/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,13,14) |
InChI Key |
GSHITLOYBFGVFR-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1NCCC(N1C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



